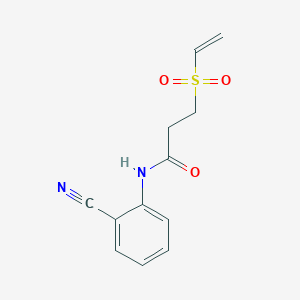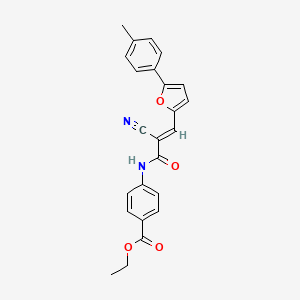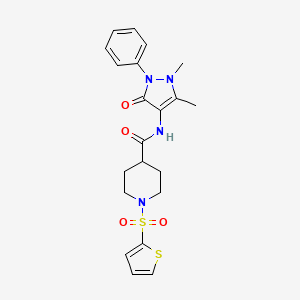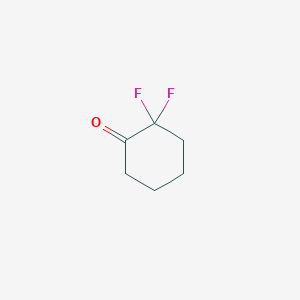
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CES is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 301.35 g/mol.
Mécanisme D'action
The mechanism of action of CES is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CES has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, CES may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CES has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CES can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. CES has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CES is its potential use in the treatment of cancer and chronic pain. CES has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation and pain. CES is also relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments.
One of the limitations of CES is its potential toxicity. Studies have shown that CES can be toxic to certain cells, including liver cells and red blood cells. Additionally, CES has not yet been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are many potential future directions for the study of CES. One area of research could focus on the development of new synthetic methods for CES that are more efficient and environmentally friendly. Another area of research could focus on the use of CES in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, further studies could be conducted to investigate the safety and efficacy of CES in vivo, with the ultimate goal of developing new treatments for cancer and chronic pain.
Méthodes De Synthèse
The synthesis of CES involves the reaction of 2-cyanobenzaldehyde with ethylsulfonylpropanoate in the presence of a base, followed by the addition of acetic anhydride and a catalyst. The reaction yields CES as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CES has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. CES has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
In material science, CES has been explored for its potential use in the synthesis of organic semiconductors and light-emitting diodes. CES has also been investigated for its ability to act as a catalyst in organic reactions, making it a potential candidate for use in organic synthesis.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-6-4-3-5-10(11)9-13/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUPLRWPRWOZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2738553.png)



![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)


![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide](/img/structure/B2738564.png)
![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2738568.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid](/img/structure/B2738570.png)

![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738574.png)